molecular formula C7H7BrN2O2 B15291425 Ethyl 3-bromopyridazine-4-carboxylate

Ethyl 3-bromopyridazine-4-carboxylate

Cat. No.: B15291425
M. Wt: 231.05 g/mol
InChI Key: DGNSMUDZXGHKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromopyridazine-4-carboxylate is a heterocyclic organic compound that contains a pyridazine ring substituted with a bromine atom at the 3-position and an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromopyridazine-4-carboxylate typically involves the bromination of pyridazine derivatives followed by esterification. One common method involves the reaction of 3-bromopyridazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromopyridazine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding pyridazine derivative without the bromine atom.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.

    Reduction: Pyridazine derivatives without the bromine atom.

    Ester Hydrolysis: 3-bromopyridazine-4-carboxylic acid.

Scientific Research Applications

Ethyl 3-bromopyridazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-bromopyridazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Ethyl 3-bromopyridazine-4-carboxylate can be compared with other pyridazine derivatives:

    Ethyl 3-chloropyridazine-4-carboxylate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the halogen’s nature.

    Ethyl 3-iodopyridazine-4-carboxylate: Contains an iodine atom, which can lead to different chemical properties and applications.

    Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

ethyl 3-bromopyridazine-4-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3

InChI Key

DGNSMUDZXGHKHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.